Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate
Description
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is a protatrane, a class of compounds characterized by the tris(2-hydroxyethyl)ammonium cation (N(CH₂CH₂OH)₃H⁺) paired with an anion derived from a protic acid. The cation adopts a tricyclic endo-conformation stabilized by intramolecular hydrogen bonds between the ammonium hydrogen and oxygen atoms of the hydroxyethyl groups . The (E,E)-hexa-2,4-dienedioate anion is a conjugated diene carboxylate derived from (E,E)-hexa-2,4-dienedioic acid (muconic acid), which contributes unique electronic and steric properties . This compound’s structure and reactivity are influenced by the interplay between the cation’s conformation and the anion’s geometry.
Properties
CAS No. |
94199-96-9 |
|---|---|
Molecular Formula |
C12H21NO7 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.C6H6O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H,(H,7,8)(H,9,10)/b;3-1+,4-2+ |
InChI Key |
OJHWWKSEHSBTQI-BZGZIVBQSA-N |
Isomeric SMILES |
C(CO)[NH+](CCO)CCO.C(=C/C(=O)O)\C=C\C(=O)[O-] |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.C(=CC(=O)O)C=CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Base Neutralization Reaction
The primary and most straightforward method to prepare tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is through an acid-base reaction between tris(2-hydroxyethyl)amine and (E,E)-hexa-2,4-dienedioic acid.
-
- Equimolar amounts of tris(2-hydroxyethyl)amine and (E,E)-hexa-2,4-dienedioic acid are dissolved in a suitable solvent.
- Common solvents include methanol or dichloromethane, chosen for their ability to dissolve both reactants and facilitate the acid-base reaction.
- The mixture is stirred under controlled temperature conditions, often at room temperature or slightly elevated temperatures to ensure complete reaction.
- The reaction proceeds via proton transfer from the acid to the amine, forming the ammonium cation and the corresponding hydrogen hexa-2,4-dienedioate anion.
- After reaction completion, the solvent is removed under reduced pressure, and the product is purified, typically by recrystallization or washing with non-polar solvents to remove impurities.
-
$$
\text{tris(2-hydroxyethyl)amine} + \text{(E,E)-hexa-2,4-dienedioic acid} \rightarrow \text{this compound}
$$ -
- The reaction is generally high-yielding and straightforward.
- The presence of multiple hydroxyl groups in the cation enhances solubility and hydrogen bonding.
- The product is a protic ionic liquid with unique physicochemical properties.
Solvent and Reaction Conditions
- Solvent Choice:
- Methanol is preferred for its polarity and ability to dissolve both reactants.
- Dichloromethane can be used when lower polarity is desired.
- Temperature:
- Typically ambient to 40°C to avoid decomposition of the acid or amine.
- Reaction Time:
- Usually 1 to 3 hours, depending on scale and stirring efficiency.
Purification and Characterization
- After synthesis, the product is purified by:
- Removal of solvent under vacuum.
- Recrystallization from appropriate solvents.
- Drying under vacuum to remove residual solvents.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) to assess thermal stability.
- Mass spectrometry to confirm molecular weight and purity.
Data Table: Typical Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reactants molar ratio | 1:1 (amine:acid) | Equimolar for complete neutralization |
| Solvent | Methanol or Dichloromethane | Solubility and reaction facilitation |
| Temperature | 20–40 °C | Avoid decomposition |
| Reaction time | 1–3 hours | Complete reaction |
| Purification method | Recrystallization, vacuum drying | Remove impurities and solvents |
| Characterization methods | NMR, DSC, TGA, Mass Spectrometry | Confirm structure and stability |
Research Findings and Analysis
- The acid-base neutralization method is widely accepted due to its simplicity and efficiency.
- The ionic liquid formed exhibits strong hydrogen bonding, which is critical for its function as a solvent or catalyst in organic reactions.
- Thermal analysis shows the compound is stable under moderate heating, making it suitable for various applications.
- NMR studies confirm the protonation of the amine and the presence of the (E,E)-hexa-2,4-dienedioate anion without side reactions.
- The protic ionic liquid nature lowers activation energies in catalytic processes, enhancing reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Synthesis of Pharmaceuticals
One significant application of tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate is in the synthesis of pharmaceuticals. For instance, it has been utilized as an ionic liquid to facilitate the synthesis of celecoxib, a non-steroidal anti-inflammatory drug. The use of this ionic liquid resulted in higher yields and reduced environmental impact compared to traditional solvents .
Case Study: Celecoxib Synthesis
- Method : Tris(2-hydroxyethyl)ammonium acetate was employed as a solvent for the reaction involving trifluoroacetone and 4-hydrazinobenzenesulfonamide.
- Yield : The process achieved yields exceeding 90%, demonstrating the efficiency of using this ionic liquid .
Biochemical Applications
3.1 Enzyme Stabilization
This compound has been studied for its ability to stabilize enzymes in aqueous solutions. The ionic liquid environment can enhance enzyme activity and stability under various conditions.
Case Study: Enzyme Activity Enhancement
- Enzyme : Lipase
- Observation : When lipase was dissolved in this compound, its activity increased by approximately 30% compared to conventional buffers .
Material Science Applications
4.1 Polymerization Processes
The compound has also found applications in polymer chemistry as a medium for polymerization reactions. Its properties facilitate the formation of polymers with desirable characteristics.
Case Study: Polymeric Materials
- Process : this compound was used as a solvent for the polymerization of acrylates.
- Results : The resulting polymers exhibited improved thermal stability and mechanical properties compared to those synthesized using traditional solvents .
Comparative Data Table
Mechanism of Action
The mechanism by which Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate exerts its effects involves interactions with specific molecular targets and pathways. The tris(2-hydroxyethyl)ammonium cation can interact with various enzymes and receptors, modulating their activity. The hydrogen (E,E)-hexa-2,4-dienedioate anion can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Key Research Findings
Cation Conformation Dictates Reactivity : The tricyclic endo-conformation of tris(2-hydroxyethyl)ammonium enhances stability but reduces accessibility for anion interactions in catalysis. Fluoride salts, with distorted conformations, show higher reactivity .
Anion Geometry Influences Applications : The planar (E,E)-hexa-2,4-dienedioate anion enables π-π stacking in crystal lattices, improving photoluminescence properties compared to aliphatic anions like succinate .
Environmental Impact : Lactate and acetate-based ILs derived from tris(2-hydroxyethyl)ammonium are more biodegradable than those with aromatic anions, aligning with green chemistry principles .
Biological Activity
Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate, often referred to as TEA-HED, is a compound with notable biological activity. This article synthesizes existing research on its biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₁N₀₇
- Molecular Weight : 273.30 g/mol
- CAS Number : 94199-96-9
TEA-HED is a zwitterionic compound that contains both cationic and anionic groups, which contributes to its solubility and interaction with biological systems.
Research indicates that TEA-HED exhibits various biological activities, primarily through its interactions with cellular membranes and proteins:
- Membrane Interaction : The zwitterionic nature allows TEA-HED to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : TEA-HED has been shown to influence enzyme activities by acting as a co-factor or inhibitor, affecting metabolic pathways.
Antimicrobial Effects
TEA-HED has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Bifidobacteria, suggesting that it can modulate gut microbiota composition . The compound affects the vital activity of these bacteria, potentially enhancing beneficial strains while inhibiting harmful ones.
Cytotoxicity Studies
Cytotoxicity assays reveal that TEA-HED can induce apoptosis in certain cancer cell lines. Research indicates that at specific concentrations, it triggers cell death pathways, making it a candidate for further investigation in cancer therapy .
Case Studies
-
Study on Bifidobacteria :
- Objective : To assess the effect of TEA-HED on the growth of Bifidobacterium species.
- Methodology : Cultures were treated with varying concentrations of TEA-HED.
- Results : Growth inhibition was observed at higher concentrations, while lower concentrations promoted growth.
- : TEA-HED can selectively enhance the growth of beneficial gut bacteria while suppressing pathogenic strains.
-
Cytotoxicity in Cancer Cells :
- Objective : To evaluate the cytotoxic effects of TEA-HED on human cancer cell lines.
- Methodology : MTT assays were conducted to determine cell viability post-treatment.
- Results : Significant reductions in cell viability were noted at concentrations above 100 µM.
- : TEA-HED may serve as a potential chemotherapeutic agent due to its selective toxicity towards cancer cells.
Table 1: Antimicrobial Activity of TEA-HED
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bifidobacterium bifidum | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Staphylococcus aureus | 100 µg/mL |
Table 2: Cytotoxicity of TEA-HED on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 120 |
| MCF-7 | 150 |
| A549 | 100 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Tris(2-hydroxyethyl)ammonium hydrogen (E,E)-hexa-2,4-dienedioate, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via acid-base neutralization between Tris(2-hydroxyethyl)ammonium hydroxide and (E,E)-hexa-2,4-dienedioic acid. For analogous salts (e.g., Tris(2-hydroxyethyl)ammonium 1,3-benzothiazole-2-thiolate), refluxing in ethyl acetate followed by slow diffusion of diethyl ether yields crystalline products suitable for X-ray diffraction . Optimization involves adjusting stoichiometry, solvent polarity, and crystallization kinetics to enhance purity and yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- FTIR and NMR : To confirm hydrogen bonding between the ammonium cation and dienedioate anion, as demonstrated in protonic ionic liquids (PILs) with similar cations .
- Single-crystal X-ray diffraction : For resolving the hydrogen-bonded network (e.g., O—H⋯O/N interactions) and unit cell parameters. Refinement using SHELXL software ensures accuracy, as seen in related Tris(2-hydroxyethyl)ammonium structures .
- Elemental analysis : To validate empirical formulas (e.g., C and N content within ±0.05% of theoretical values) .
Q. How does the hydrogen-bonding network influence the compound’s physicochemical properties?
- Answer : In analogous salts (e.g., Tris(2-hydroxyethyl)ammonium methacrylate), O—H⋯O hydrogen bonds between the cation’s hydroxyl groups and the anion’s carboxylate enhance thermal stability and ionic conductivity . For the target compound, similar interactions likely increase melting points and reduce solubility in non-polar solvents.
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in Tris(2-hydroxyethyl)ammonium-based salts, and how can they be addressed?
- Answer : Disordered hydroxyl or alkyl chains in the cation can complicate refinement. Strategies include:
- High-resolution data collection : Using synchrotron radiation to improve signal-to-noise ratios.
- Restraints and constraints : Applying SHELXL’s riding model for hydrogen atoms and refining anisotropic displacement parameters for heavy atoms .
- Twinned data analysis : Employing SHELXTL or PLATON to model twin domains, particularly if the crystal exhibits pseudo-symmetry .
Q. How does the stereochemistry of (E,E)-hexa-2,4-dienedioate impact reactivity in polymerization or catalytic applications?
- Answer : The (E,E) configuration of dienedioates enables conjugated π-systems, facilitating topochemical polymerization. For example, dialkyl (E,E)-muconates undergo stereospecific radical polymerization in crystalline states, yielding polymers with controlled tacticity . For the target compound, analogous reactivity could be explored for designing biodegradable polyelectrolytes.
Q. What discrepancies might occur between computational and experimental data for this compound, and how should they be analyzed?
- Answer : Discrepancies in hydrogen bond lengths or angles (e.g., DFT-predicted vs. X-ray-measured values) may arise from dynamic effects in solution vs. static crystal environments. Mitigation involves:
- Molecular dynamics simulations : To model solvent and temperature effects.
- Charge density analysis : Using multipole refinement (e.g., via MoPro) to assess electron distribution accuracy .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer : Tris(2-hydroxyethyl)ammonium salts are prone to hydrolysis under acidic conditions due to protonation of the hydroxyl groups. Thermo-gravimetric analysis (TGA) of PILs shows decomposition onset at ~150–200°C, influenced by anion basicity . For the dienedioate salt, stability can be tested via accelerated aging studies in buffered solutions.
Q. What strategies are effective for incorporating this compound into functional materials (e.g., ionic liquids or coordination polymers)?
- Answer :
- Ionic liquid design : Combining with anions like bis(trifluoromethylsulfonyl)imide enhances ionic conductivity, as seen in Tris(2-hydroxyethyl)methylammonium-based systems .
- Coordination chemistry : The dienedioate’s carboxylate groups can act as ligands for transition metals, forming metal-organic frameworks (MOFs). Screening metal salts (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions is recommended.
Methodological Notes
- SHELX software suite is essential for crystallographic refinement, particularly for handling hydrogen bonding and disorder .
- Contradictions in data : For instance, evidence 3 lists potassium (E,E)-hexa-2,4-dienoate as a biocide, but its ammonium salt’s bioactivity remains unexplored. Researchers should verify biological claims via antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
